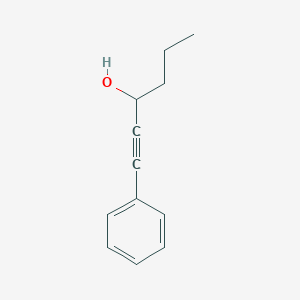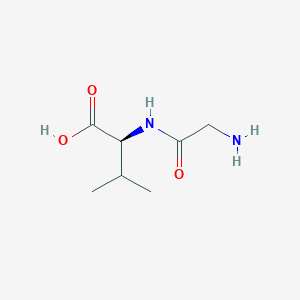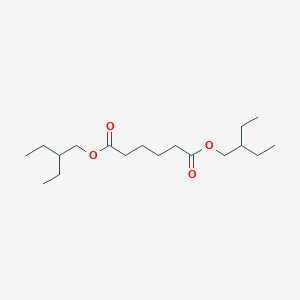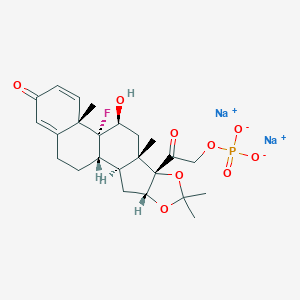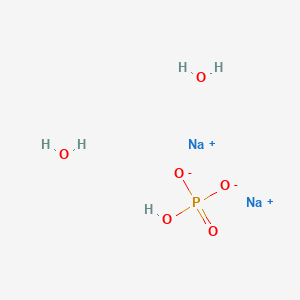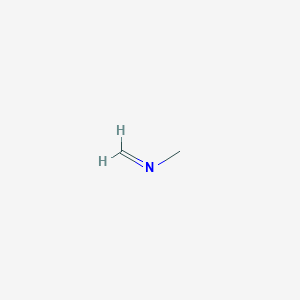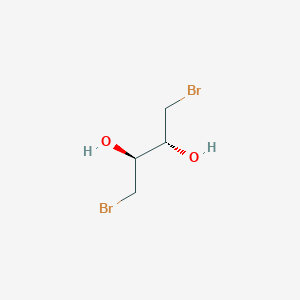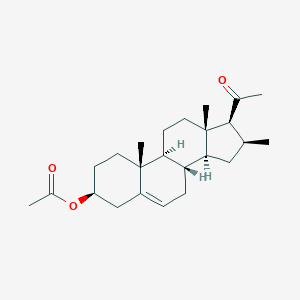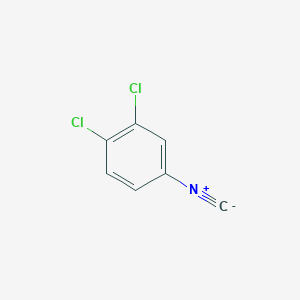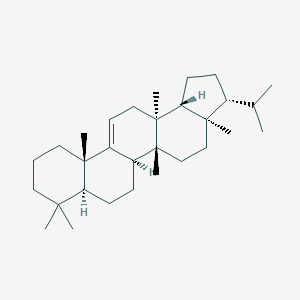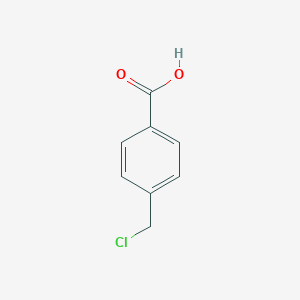
4-(Chloromethyl)benzoic acid
概要
説明
4-(Chloromethyl)benzoic acid, also known as α-Chloro-p-toluic acid or α-Chloro-p-toluylic acid, is a chemical compound with the molecular formula C8H7ClO2 . It has a molecular weight of 170.59 . It appears as a white to slightly yellow crystalline powder .
Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)benzoic acid can be represented by the SMILES string OC(=O)c1ccc(CCl)cc1 . The IUPAC Standard InChI is InChI=1S/C8H7ClO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) .
Physical And Chemical Properties Analysis
4-(Chloromethyl)benzoic acid is a solid at room temperature . It has a melting point of 201-202 °C .
科学的研究の応用
Fluorescence Emission in Polymer-Rare Earth Complexes
4-(Chloromethyl)benzoic acid (CMBA) is utilized in the preparation of polymer-rare earth complexes. Gao, Fang, and Men (2012) demonstrated the use of CMBA bonded onto polystyrene to produce aryl carboxylic acid-functionalized polystyrene (PSBA), which was then used to create binary and ternary polymer-rare earth complexes. These complexes exhibited significant fluorescence emission due to the "Antenna Effect" and showed a strong relationship between complex structure and fluorescence intensity (Gao, Fang, & Men, 2012).
Phase Behavior in Aqueous and Organic Solutions
Research by Reschke et al. (2016) involved the use of benzoic acid and chlorobenzoic acids, including 4-chlorobenzoic acid, to study phase equilibria impacting the stability and solubility of these compounds. The study utilized Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of these acids in various solutions, which is essential for process design in pharmaceutical research (Reschke et al., 2016).
Synthesis of New Chemical Compounds
Chen and Ren (2014) developed new methods for the synthesis of complex chemical compounds using 4-methyl-benzoic acid, which is closely related to 4-(chloromethyl)benzoic acid. Their approach involved a series of reactions leading to the formation of Bromine/Chloride compounds with potential applications in various fields (Chen & Ren, 2014).
Modification of Polydimethylsiloxanes
Gorodov et al. (2018) explored the synthesis of 4-(dimethylvinylsilyl)benzoic acid and its use in modifying polydimethylsiloxanes. The introduction of benzoic acid fragments significantly altered the thermal and rheological properties of these copolymers, indicating potential applications in materials science (Gorodov et al., 2018).
Polyaniline Doping
Amarnath and Palaniappan (2005) studied benzoic acid and its derivatives, including chlorobenzoic acids like 4-(chloromethyl)benzoic acid, as dopants for polyaniline. Their research demonstrated that these acids could effectively dope polyaniline, impacting its properties and suggesting applications in polymer technologies (Amarnath & Palaniappan, 2005).
Water Purification Studies
Matthews (1990) conducted a study on the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, in water purification processes. This research highlighted the potential of these compounds in environmental applications, particularly in water treatment technologies (Matthews, 1990).
Safety And Hazards
4-(Chloromethyl)benzoic acid is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
4-(chloromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITNBJHJJGMFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167726 | |
| Record name | 4-(Chloromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)benzoic acid | |
CAS RN |
1642-81-5 | |
| Record name | 4-(Chloromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1642-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1642-81-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Chloromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

